molecular formula C16H17Cl2N3O B7060921 N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide

N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B7060921
M. Wt: 338.2 g/mol
InChI Key: PLZCMAAORWWSIU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a propan-2-yl linkage, and a dimethylpyrimidine carboxamide moiety

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c1-9-12(8-19-10(2)20-9)15(22)21-16(3,4)11-5-6-13(17)14(18)7-11/h5-8H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCMAAORWWSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC(C)(C)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro groups. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

    Alkylation: The dichlorophenyl intermediate is then subjected to alkylation with propan-2-yl halide in the presence of a base such as potassium carbonate to form the 2-(3,4-dichlorophenyl)propan-2-yl intermediate.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be achieved by reacting the intermediate with appropriate reagents such as urea or guanidine derivatives under acidic or basic conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the pyrimidine intermediate with a suitable carboxylating agent, such as carbonyl diimidazole, under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the dichlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include dechlorinated or hydrogenated derivatives.

    Substitution: Products include substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide
  • N-[2-(3,4-dichlorophenyl)ethyl]-2,4-dimethylpyrimidine-5-carboxamide

Uniqueness

N-[2-(3,4-dichlorophenyl)propan-2-yl]-2,4-dimethylpyrimidine-5-carboxamide is unique due to its specific structural features, such as the combination of a dichlorophenyl group with a dimethylpyrimidine carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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